molecular formula C21H22O9 B191953 Isoliquiritin CAS No. 5041-81-6

Isoliquiritin

Cat. No. B191953
CAS RN: 5041-81-6
M. Wt: 418.4 g/mol
InChI Key: YNWXJFQOCHMPCK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 . It is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has a role as an antineoplastic agent and a plant metabolite .


Molecular Structure Analysis

Isoliquiritin has a molecular formula of C21H22O9 . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a trans-chalcone .


Physical And Chemical Properties Analysis

Isoliquiritin has a molecular weight of 418.4 g/mol . It is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 .

Scientific Research Applications

Monoamine Oxidase Inhibition

Isoliquiritin has been identified as a potent inhibitor of human monoamine oxidase, which is significant for its potential use in treating neurological disorders. Cellular functional assays have shown that Isoliquiritin can exhibit agonist or antagonist behavior on certain receptors, indicating its therapeutic potential .

Antifungal Activity

Research has demonstrated that Isoliquiritin exhibits significant antifungal activity against pathogens like P. litchii Chen. It can cause cytoplasm leakage and distortion of mycelia in the fungi, suggesting its use in agricultural fungicides or antifungal drugs .

Antidepressant Activity

Isoliquiritin may also have antidepressant properties by suppressing NLRP3-mediated pyroptosis. This indicates a new avenue for depression treatment, focusing on reducing inflammation-related cell death .

Mechanism of Action

Target of Action

Isoliquiritin, a major constituent of the Glycyrrhizae Rhizoma, has been found to target several receptors and pathways. It has been identified as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It also targets miR-301b/LRIG1 signaling pathways , and dopamine D1, D3, and vasopressin V1A receptors . These targets play crucial roles in various physiological processes, including neurotransmission, cell signaling, and melanoma growth inhibition.

Mode of Action

Isoliquiritin interacts with its targets in several ways. As a positive allosteric modulator of the GABA-A benzodiazepine receptor, it enhances the receptor’s affinity for its neurotransmitter, GABA . This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

In the context of miR-301b/LRIG1 signaling pathways, isoliquiritin’s interaction results in the inhibition of melanoma growth . Furthermore, it acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

Biochemical Pathways

The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce isoliquiritin .

Pharmacokinetics

The pharmacokinetics of isoliquiritin show no dose dependence after both intravenous and oral administration . Although approximately 92.0% of the oral isoliquiritin is absorbed, the extent of the absolute bioavailability value is only 11.8% of the oral dose . The low absolute bioavailability value of isoliquiritin might be due to the considerable metabolism of isoliquiritin in the small intestine and liver .

Result of Action

The molecular and cellular effects of isoliquiritin’s action are diverse. Its interaction with the GABA-A benzodiazepine receptor can lead to a decrease in neuronal excitability . Its action on miR-301b/LRIG1 signaling pathways results in the inhibition of melanoma growth . Furthermore, isoliquiritin provides protective action against corticosterone-induced cell damage by reducing oxidative stress .

Action Environment

The action, efficacy, and stability of isoliquiritin can be influenced by various environmental factors. For instance, the expression levels of metabolic enzymes and transporters in the liver and small intestine can significantly affect the bioavailability of isoliquiritin . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and action of isoliquiritin.

Safety and Hazards

Isoliquiritin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Isoliquiritigenin has been reported to reduce dopaminergic neurodegeneration and psychostimulant-induced toxicity . Future experimental studies on Isoliquiritin’s pharmacological and toxicological properties and adverse effects will be important to confirm its therapeutic efficacy and benefits .

properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXJFQOCHMPCK-LXGDFETPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317746
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoliquiritin

CAS RN

5041-81-6, 7014-39-3
Record name Isoliquiritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoisoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLIQUIRITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoliquiritin
Reactant of Route 2
Reactant of Route 2
Isoliquiritin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isoliquiritin
Reactant of Route 4
Isoliquiritin
Reactant of Route 5
Isoliquiritin
Reactant of Route 6
Isoliquiritin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.